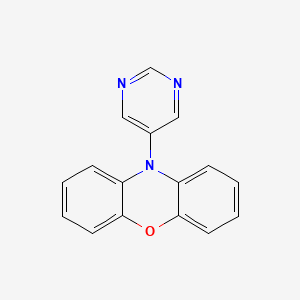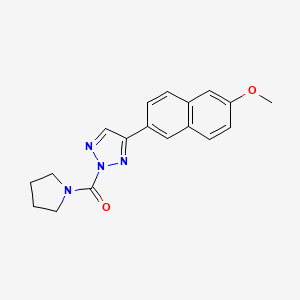
10-(Pyrimidin-5-yl)-10H-phenoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(Pyrimidin-5-yl)-10H-phenoxazine: is a heterocyclic compound that combines the structural features of pyrimidine and phenoxazine. Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3, while phenoxazine is a tricyclic compound consisting of two benzene rings fused to an oxazine ring. This unique combination of structures endows this compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Pyrimidin-5-yl)-10H-phenoxazine typically involves the condensation of a pyrimidine derivative with a phenoxazine precursor. One common method involves the reaction of 2-aminopyrimidine with 2-chlorophenoxazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions: 10-(Pyrimidin-5-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
Chemistry: 10-(Pyrimidin-5-yl)-10H-phenoxazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe. Its ability to emit fluorescence upon excitation makes it useful in imaging and diagnostic applications.
Medicine: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities. Its interaction with biological targets such as enzymes and receptors is of particular interest in drug discovery.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.
作用机制
The mechanism of action of 10-(Pyrimidin-5-yl)-10H-phenoxazine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its fluorescent properties allow it to act as a probe, binding to specific biomolecules and emitting light upon excitation, which can be used for imaging purposes.
相似化合物的比较
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine core but differ in the fused ring systems.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to the pyrimidine core, offering different chemical and biological properties.
Uniqueness: 10-(Pyrimidin-5-yl)-10H-phenoxazine is unique due to its combination of pyrimidine and phenoxazine structures. This fusion results in distinct electronic and photophysical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a fluorescent probe further distinguish it from other similar compounds.
属性
分子式 |
C16H11N3O |
|---|---|
分子量 |
261.28 g/mol |
IUPAC 名称 |
10-pyrimidin-5-ylphenoxazine |
InChI |
InChI=1S/C16H11N3O/c1-3-7-15-13(5-1)19(12-9-17-11-18-10-12)14-6-2-4-8-16(14)20-15/h1-11H |
InChI 键 |
KEILJBQEFTUYHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CN=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)



![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)


![4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)
![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)


![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)


